
N-(tert-butyl)-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for regulating the concentration of glutamate, the primary excitatory neurotransmitter in the brain. TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Mécanisme D'action
N-(tert-butyl)-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide inhibits the activity of EAATs by binding to the transporter protein and blocking the uptake of glutamate into the presynaptic neuron. This results in increased extracellular glutamate levels and enhanced excitatory neurotransmission. This compound has been shown to be a non-competitive inhibitor of EAATs, meaning that it binds to a site on the transporter protein that is distinct from the glutamate-binding site.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It increases the extracellular concentration of glutamate, leading to enhanced excitatory neurotransmission. This compound has also been shown to induce neuronal cell death in vitro, although the mechanism underlying this effect is not fully understood. In addition, this compound has been shown to have anti-inflammatory effects in the brain, which may contribute to its potential therapeutic applications in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(tert-butyl)-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide in laboratory experiments is its selectivity for EAATs. This allows researchers to specifically target glutamate transporters and study their role in various neurological disorders. However, this compound has some limitations as well. It has been shown to have off-target effects on other neurotransmitter transporters, which may complicate the interpretation of experimental results. In addition, this compound has poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are a number of potential future directions for research on N-(tert-butyl)-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide. One area of interest is its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. This compound has been shown to have neuroprotective effects in animal models of stroke and may have potential as a treatment for this condition. In addition, this compound has been shown to enhance synaptic plasticity in the brain, which may have implications for learning and memory. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop more effective formulations for in vivo use.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide involves the reaction of tert-butyl 2-amino-5-bromobenzoate with 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid to form tert-butyl 2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzoate. This compound is then treated with benzoyl chloride to yield this compound.
Applications De Recherche Scientifique
N-(tert-butyl)-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been widely used in scientific research to study the role of glutamate transporters in various neurological disorders. It has been shown to increase the extracellular concentration of glutamate, leading to enhanced excitatory neurotransmission. This compound has also been used to investigate the mechanisms underlying epileptic seizures and stroke.
Propriétés
IUPAC Name |
N-tert-butyl-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-22(2,3)24-20(26)14-9-7-8-10-15(14)21-23-19(25-30-21)13-11-16(27-4)18(29-6)17(12-13)28-5/h7-12H,1-6H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJMIVSEUABHJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7700918.png)
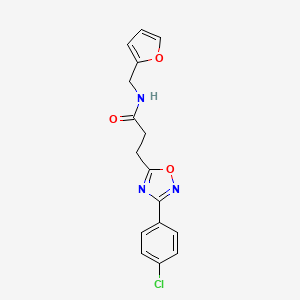
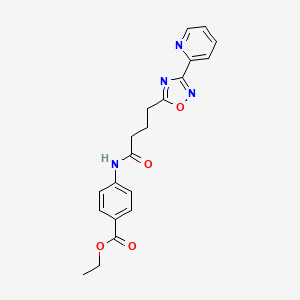
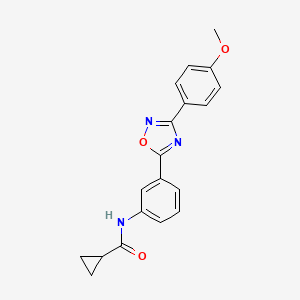
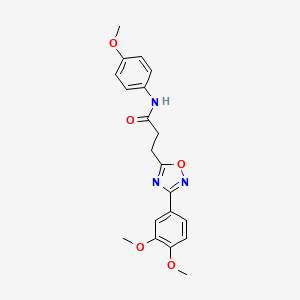

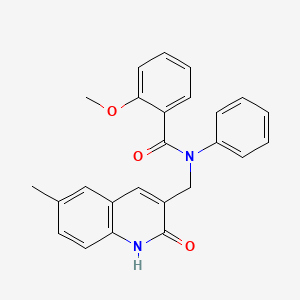

![(E)-N'-(3-hydroxybenzylidene)-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7700979.png)

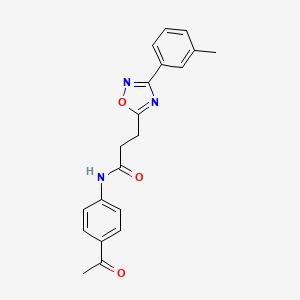

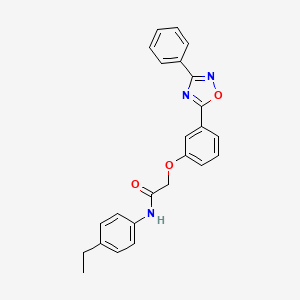
![3-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7701015.png)